GR Binding Affinity: Fluocinolone Acetonide vs. Dexamethasone vs. Triamcinolone Acetonide
Fluocinolone acetonide (FA) demonstrates a glucocorticoid receptor (GR) binding affinity (IC50) of 2.00 ± 0.42 nM, which is intermediate between triamcinolone acetonide (TA, IC50 = 1.5 nM) and dexamethasone (DEX, IC50 = 5.36 ± 1.13 nM) [1]. This indicates that FA exhibits approximately 2.7-fold higher GR binding affinity than DEX but slightly lower affinity than TA under identical assay conditions [1]. The corresponding GR transactivation EC50 values follow a similar rank order: FA (0.97 ± 0.17 nM), TA (1.5 nM), and DEX (2.68 ± 0.58 nM) [1].
| Evidence Dimension | Glucocorticoid Receptor (GR) Binding Affinity (IC50) and Transactivation Potency (EC50) |
|---|---|
| Target Compound Data | FA IC50 = 2.00 ± 0.42 nM; FA EC50 = 0.97 ± 0.17 nM |
| Comparator Or Baseline | Triamcinolone Acetonide (TA): IC50 = 1.5 nM, EC50 = 1.5 nM; Dexamethasone (DEX): IC50 = 5.36 ± 1.13 nM, EC50 = 2.68 ± 0.58 nM |
| Quantified Difference | FA exhibits 2.68-fold higher GR binding affinity than DEX; FA binding affinity is 25% lower than TA. |
| Conditions | Human trabecular meshwork (HTM) cell lysates; competitive radioligand binding assay using [³H]-dexamethasone; transactivation measured via GRE-luciferase reporter gene assay in HTM cells [1]. |
Why This Matters
This binding affinity hierarchy informs selection when receptor-level potency must be balanced against transactivation-driven side effect profiles (e.g., steroid-induced ocular hypertension), as FA occupies a distinct pharmacological space relative to both TA and DEX.
- [1] Nehme A, Lobenhofer EK, Stamer WD, Edelman JL. Glucocorticoids with different chemical structures but similar glucocorticoid receptor potency regulate subsets of common and unique genes in human trabecular meshwork cells. BMC Med Genomics. 2009 Sep 10;2:58. Table 1. View Source
